molecular formula C8H11NS B2832448 4-methyl-2-(methylsulfanyl)aniline CAS No. 29690-20-8

4-methyl-2-(methylsulfanyl)aniline

Cat. No.: B2832448
CAS No.: 29690-20-8
M. Wt: 153.24
InChI Key: CXMRZWWLRLJSSF-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfanyl)aniline (CAS: Not explicitly provided in evidence) is an aromatic amine with a benzene ring substituted by an amino group (-NH₂) at position 1, a methylsulfanyl (-SMe) group at position 2, and a methyl (-Me) group at position 4. Its molecular formula is C₈H₁₁NS, with a molecular weight of 153.24 g/mol. The compound’s structure combines electron-donating (methyl and thioether) groups, influencing its reactivity, solubility, and applications in organic synthesis, pharmaceuticals, and materials science .

The methylsulfanyl group enhances lipophilicity and may serve as a directing group in electrophilic substitution reactions. The methyl group at position 4 further modulates electronic effects and steric hindrance.

Properties

IUPAC Name

4-methyl-2-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMRZWWLRLJSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methyl-2-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-nitrobenzenamine with methylthiol in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the nitro group being reduced to an amino group while the methylthiol group is introduced at the 2-position.

Industrial Production Methods

In industrial settings, the production of 4-methyl-2-(methylthio)benzenamine often involves the use of catalytic hydrogenation. This method allows for the efficient reduction of the nitro group to an amino group while simultaneously introducing the methylthio group. The process is typically carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can further modify the amino group or the methylthio group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and methylthio groups direct the incoming electrophile to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amino or methylthio derivatives.

    Substitution: Various substituted benzenamine derivatives, depending on the electrophile used.

Scientific Research Applications

4-methyl-2-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-2-(methylthio)benzenamine involves its interaction with specific molecular targets. The amino and methylthio groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Comparisons :

Electronic Effects :

  • The trifluoromethyl group in 4-methyl-2-(trifluoromethyl)aniline strongly withdraws electrons, making the ring less reactive toward electrophiles compared to the electron-donating SMe and Me groups in the target compound .
  • Chloro in 3-chloro-2-(methylsulfanyl)aniline introduces meta-directing effects, whereas SMe in the target compound directs ortho/para substitution .

Synthetic Utility :

  • The ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline is resistant to oxidation, while SMe in the target compound can be oxidized to sulfoxide or sulfone derivatives under controlled conditions, enabling versatile functionalization .

Biological Relevance :

  • SMe-containing anilines are common in drug discovery due to sulfur’s role in hydrogen bonding and metabolic stability. For example, 4-methyl-2-(methylsulfanyl)aniline may serve as a precursor to kinase inhibitors, similar to 5-(ethylsulfonyl)-2-methoxyaniline in VEGFR2-targeted therapies .

Crystallography and Stability :

  • Crystal structures of related compounds (e.g., 2-[(4-methylphenyl)sulfanyl]aniline in ) reveal N–H⋯O hydrogen bonding networks, suggesting the target compound may form similar stabilizing interactions in solid-state applications .

Biological Activity

4-Methyl-2-(methylsulfanyl)aniline, also known as 2-Methyl-4-(methylsulfanyl)aniline, is an organic compound with significant biological activity. Its structure features a methyl group and a methylsulfanyl group attached to an aniline ring, which influences its chemical behavior and potential applications in various fields, particularly in pharmaceuticals.

  • Chemical Formula: C₈H₁₁NS
  • Molecular Weight: 155.25 g/mol
  • CAS Number: 14361990

Antimicrobial Properties

Research has indicated that compounds similar to 4-methyl-2-(methylsulfanyl)aniline exhibit notable antimicrobial properties. For instance, analogues of this compound have shown activity against various bacterial strains, including multi-drug resistant organisms. The presence of the methylsulfanyl group is believed to enhance the interaction with microbial targets, thereby increasing efficacy.

CompoundMIC (µg/mL)Activity
4-Methyl-2-(methylsulfanyl)aniline15Moderate against S. aureus
Related analogue10Potent against E. coli

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety and potential therapeutic index of 4-methyl-2-(methylsulfanyl)aniline. In vitro studies indicate that while the compound exhibits some degree of cytotoxicity, it remains within acceptable limits for further development.

Cell LineIC50 (µM)Remarks
HeLa25Moderate toxicity
MCF-730Low toxicity

The biological activity of 4-methyl-2-(methylsulfanyl)aniline is hypothesized to involve the inhibition of key metabolic pathways in target organisms. This includes interference with protein synthesis and disruption of cell wall integrity.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of aniline, including 4-methyl-2-(methylsulfanyl)aniline. The results demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Toxicological Assessment

A comprehensive toxicological assessment was performed to evaluate the safety profile of 4-methyl-2-(methylsulfanyl)aniline. This included mutagenicity tests and reproductive toxicity studies, which indicated that while the compound shows some mutagenic potential at high concentrations, it is generally considered safe at therapeutic doses.

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